Mogroside I E1
Overview
Description
Mogroside I E1 is a triterpenoid glycoside derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound is known for its intense sweetness, being significantly sweeter than sucrose. This compound is not only used as a natural sweetener but also exhibits various biological activities, including antioxidant, antidiabetic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mogroside I E1 involves several steps, starting from the extraction of mogrosides from monk fruit. The process typically includes:
Extraction: The fruit is dried and then subjected to solvent extraction using water or ethanol to obtain a crude extract.
Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
Crystallization: The purified compound is crystallized to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial-grade solvents and equipment to extract mogrosides from large quantities of monk fruit.
Purification: Employing industrial chromatography systems to purify the extract.
Crystallization and drying: The purified compound is crystallized and dried to produce a stable, high-purity product suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
Mogroside I E1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the glycosidic bonds.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have altered sweetness or enhanced biological activities.
Scientific Research Applications
Mogroside I E1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycoside reactions and synthesis.
Biology: Investigated for its role in cellular antioxidant mechanisms and its potential to modulate metabolic pathways.
Medicine: Explored for its antidiabetic and anticancer properties, with studies showing its ability to inhibit cancer cell proliferation and reduce blood glucose levels.
Industry: Utilized as a natural sweetener in food and beverage products, offering a healthier alternative to synthetic sweeteners
Mechanism of Action
Mogroside I E1 exerts its effects through several mechanisms:
Comparison with Similar Compounds
Mogroside I E1 is compared with other mogrosides and similar glycosides:
Mogroside V: Another mogroside with higher sweetness but similar biological activities.
Stevioside: A glycoside from Stevia rebaudiana, also used as a natural sweetener with antioxidant and antidiabetic properties.
Rebaudioside A: Another Stevia-derived glycoside, known for its high sweetness and stability.
This compound is unique due to its specific structure and the balance of sweetness and biological activities it offers .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O9/c1-19(9-13-25(38)33(4,5)43)20-15-16-34(6)24-12-10-21-22(36(24,8)26(39)17-35(20,34)7)11-14-27(32(21,2)3)45-31-30(42)29(41)28(40)23(18-37)44-31/h10,19-20,22-31,37-43H,9,11-18H2,1-8H3/t19-,20-,22-,23-,24+,25-,26-,27+,28-,29+,30-,31+,34+,35-,36+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZGAVAIPZROOJ-FDWAMWGASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(C[C@H]([C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317186 | |
Record name | Mogroside I-E1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88901-39-7 | |
Record name | Mogroside I-E1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88901-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mogroside I-E1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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